
2,2-Dimethylpentane-1,3,5-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpentane-1,3,5-tricarboxylic acid (DMPT) is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a carboxylic acid that contains three carboxyl groups and a methyl group on each of the second and fourth carbon atoms. It is a white crystalline powder that is soluble in water and has a melting point of 183-185℃. DMPT is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpentane-1,3,5-tricarboxylic acid is not fully understood, but it is believed to be related to its ability to modulate the expression of genes involved in various biological processes. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to upregulate the expression of genes involved in the immune response, stress response, and energy metabolism. It has also been shown to downregulate the expression of genes involved in inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the activation of signaling pathways, and the regulation of enzyme activity. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species and lipid peroxidation. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethylpentane-1,3,5-tricarboxylic acid has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid is also soluble in water, which makes it easy to administer to cells or animals. However, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has some limitations for lab experiments, including its potential to interfere with other experimental conditions and its potential to have different effects on different cell types or animal models.
Direcciones Futuras
There are several future directions for 2,2-Dimethylpentane-1,3,5-tricarboxylic acid research, including the identification of its molecular targets, the development of more efficient synthesis methods, and the optimization of its applications in medicine, agriculture, and industry. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has the potential to be developed into a novel therapeutic agent for various diseases, such as cancer and viral infections. It also has the potential to be used as a natural alternative to antibiotics and growth promoters in animal feed. Finally, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has the potential to be developed into a green and sustainable chemical for various industrial applications.
Métodos De Síntesis
2,2-Dimethylpentane-1,3,5-tricarboxylic acid can be synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-propanediol with maleic anhydride in the presence of a catalyst, the reaction of 2,2-dimethyl-1,3-propanediol with fumaric acid, and the reaction of 2,2-dimethyl-1,3-propanediol with maleic acid. The most commonly used method is the reaction of 2,2-dimethyl-1,3-propanediol with maleic anhydride in the presence of a catalyst. This method is simple, efficient, and yields high purity 2,2-Dimethylpentane-1,3,5-tricarboxylic acid.
Aplicaciones Científicas De Investigación
2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In agriculture, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been used as a feed additive for livestock, poultry, and fish to improve their growth performance, feed conversion rate, and resistance to stress. In industry, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been used as a corrosion inhibitor for metals, a plasticizer for polymers, and a dye intermediate for textiles.
Propiedades
Número CAS |
62934-90-1 |
|---|---|
Nombre del producto |
2,2-Dimethylpentane-1,3,5-tricarboxylic acid |
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2,2-dimethylpentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C10H16O6/c1-10(2,5-8(13)14)6(9(15)16)3-4-7(11)12/h6H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
SRXBEKYXSVLAPC-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)O)C(CCC(=O)O)C(=O)O |
SMILES canónico |
CC(C)(CC(=O)O)C(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



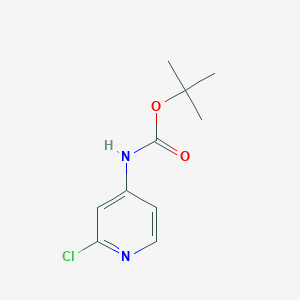
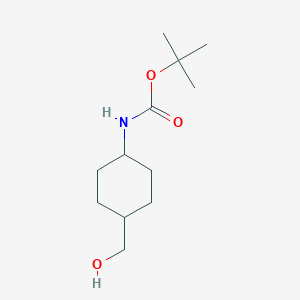
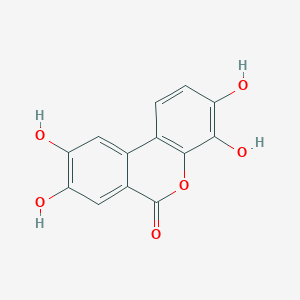
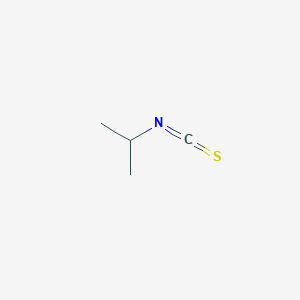
![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
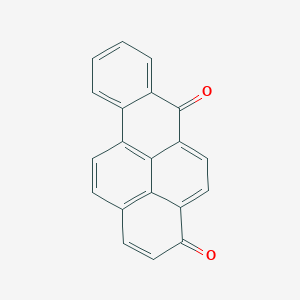
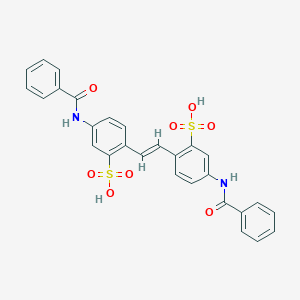
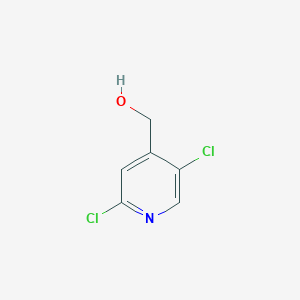
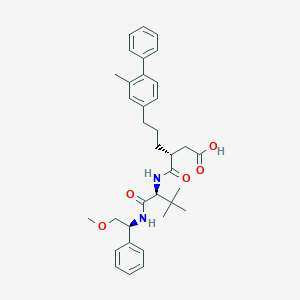

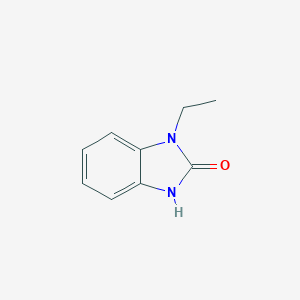
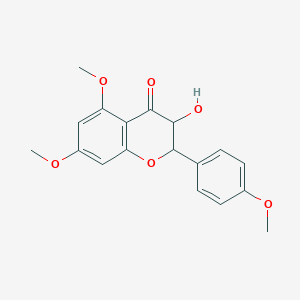
![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)